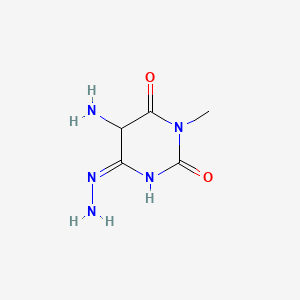

(1-Acetylpyrrolidin-2-yl)boronic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

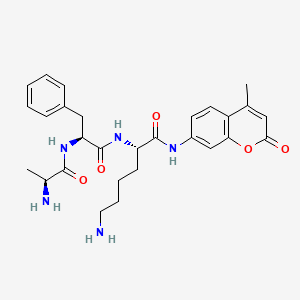

“(1-Acetylpyrrolidin-2-yl)boronic acid” is a chemical compound with the molecular formula C6H12BNO3 . It is used in laboratory settings and for the manufacture of chemical compounds .

Synthesis Analysis

Boronic acids, including “(1-Acetylpyrrolidin-2-yl)boronic acid”, are often used in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process involves a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Molecular Structure Analysis

Boronic acids and their corresponding boronic esters can have a trigonal planar geometry or upon reaction with a Lewis base, tetrahedral. They react with 1,2-diols by generating a stable cyclic ester .

Chemical Reactions Analysis

Boronic acids, including “(1-Acetylpyrrolidin-2-yl)boronic acid”, have been increasingly popular in the synthesis of small chemical receptors. Their targets include biological materials and natural products including phosphatidylinositol bisphosphate, saccharides and polysaccharides, nucleic acids, metal ions and the neurotransmitter dopamine .

科学的研究の応用

Sensing Applications

Boronic acids, including derivatives like “(1-Acetylpyrrolidin-2-yl)boronic acid”, are known for their ability to interact with diols and strong Lewis bases such as fluoride or cyanide anions. This interaction is fundamental to their use in various sensing applications, which can range from homogeneous assays to heterogeneous detection. For instance, they can be used as fluorescent sensors for catechol and its amino-derivatives like dopamine, DOPA, and DOPAC .

Cancer Imaging

Compounds containing the pyrrolidinyl boronic acid pharmacophore have shown promise in the design of radiopharmaceuticals targeted at cancer imaging. These compounds can be labeled with radioactive isotopes such as Gallium-68 for use in positron emission tomography (PET) imaging to target specific cancer markers .

Saccharide Recognition

The molecular recognition capabilities of boronic acids make them particularly useful in the sensing of mono- and polysaccharides. Given that saccharides are prevalent in biological systems and challenging to differentiate due to their structural similarities, boronic acids offer a chemical means to identify and distinguish these important biomolecules .

Safety and Hazards

将来の方向性

Boronic acid-based compounds, including “(1-Acetylpyrrolidin-2-yl)boronic acid”, have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The excellent understanding of the chemical properties and biocompatibility of boronic acid-based compounds has inspired the exploration of novel chemistries using boron to fuel emergent sciences . Future research may focus on developing new stimuli-responsive conjugates for chemical biology and peptide cyclization aimed at therapeutics discovery .

特性

IUPAC Name |

(1-acetylpyrrolidin-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BNO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6,10-11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTJDJKWJLYRNPJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20665877 |

Source

|

| Record name | (1-Acetylpyrrolidin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-Acetylpyrrolidin-2-yl)boronic acid | |

CAS RN |

116150-20-0 |

Source

|

| Record name | (1-Acetylpyrrolidin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20665877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Bromoimidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B568620.png)

![4,8-Methanopyrrolo[3,4-d]azepine](/img/structure/B568621.png)

![[2-(1H-Indol-3-yl)-1-methyl-ethyl]-hydrazine](/img/structure/B568630.png)